5'-Bromo-2',4-difluoro-[1,1'-biphenyl]-2-carbonitrile
Overview
Description
5’-Bromo-2’,4-difluoro-[1,1’-biphenyl]-2-carbonitrile is an organic compound with a complex structure that includes bromine, fluorine, and a nitrile group attached to a biphenyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-2’,4-difluoro-[1,1’-biphenyl]-2-carbonitrile typically involves multiple steps, starting from simpler precursors. One common method involves the bromination of 2,4-difluorobiphenyl, followed by the introduction of the nitrile group. The bromination can be achieved using brominating reagents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The nitrile group can be introduced through a reaction with cyanogen bromide or by using a Sandmeyer reaction involving copper(I) cyanide .
Industrial Production Methods
In an industrial setting, the production of 5’-Bromo-2’,4-difluoro-[1,1’-biphenyl]-2-carbonitrile may involve large-scale bromination and nitrile introduction processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5’-Bromo-2’,4-difluoro-[1,1’-biphenyl]-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex biphenyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while coupling reactions can produce extended biphenyl systems .
Scientific Research Applications
5’-Bromo-2’,4-difluoro-[1,1’-biphenyl]-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of molecules targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism by which 5’-Bromo-2’,4-difluoro-[1,1’-biphenyl]-2-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for certain targets, while the nitrile group can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,4-difluorobiphenyl: Lacks the nitrile group, making it less versatile in certain chemical reactions.
2,4-Difluoro-1,1’-biphenyl: Lacks both the bromine and nitrile groups, resulting in different reactivity and applications.
5-Bromo-2,4-difluorotoluene: Contains a methyl group instead of a biphenyl structure, leading to different chemical properties.
Uniqueness
5’-Bromo-2’,4-difluoro-[1,1’-biphenyl]-2-carbonitrile is unique due to the combination of bromine, fluorine, and nitrile groups on a biphenyl backbone. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
2-(5-bromo-2-fluorophenyl)-5-fluorobenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6BrF2N/c14-9-1-4-13(16)12(6-9)11-3-2-10(15)5-8(11)7-17/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPBLIAXAWKMEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C#N)C2=C(C=CC(=C2)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6BrF2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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